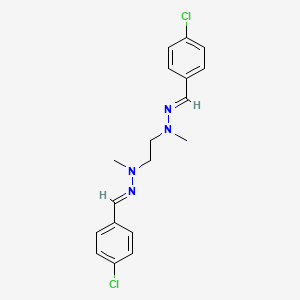![molecular formula C14H23ClN2 B5756944 (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5756944.png)
(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as AEBS, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that contains a benzyl chloride group and a diethylaminoethyl group, making it a useful molecule for a variety of applications.
作用机制
The exact mechanism of action of (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that bind to amino acids and peptides. (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine can also bind to proteins and induce conformational changes, which can alter their activity. The benzyl chloride group of (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is thought to be responsible for its ability to bind to proteins, while the diethylaminoethyl group is believed to be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been shown to have a variety of biochemical and physiological effects. It can bind to proteins and induce conformational changes, which can alter their activity. (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has also been shown to inhibit the activity of enzymes that bind to amino acids and peptides, which can have a variety of downstream effects. Additionally, (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been shown to be cytotoxic to cancer cells, making it a promising candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of using (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine in lab experiments is its ability to bind to proteins and emit a fluorescent signal upon excitation. This makes it a useful tool for studying protein-ligand interactions and for the detection of amino acids and peptides. Additionally, (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine in lab experiments. For example, it can be difficult to control the concentration of (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine in solution, which can affect the accuracy of experimental results. Additionally, (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine can be cytotoxic to cells at high concentrations, which can limit its use in certain applications.
未来方向
There are many potential future directions for the use of (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine in scientific research. One area of interest is the development of new cancer therapies based on (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine. It has been shown to be cytotoxic to cancer cells, and further research could lead to the development of novel treatments for cancer. Additionally, (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine could be used in the development of new fluorescent probes for studying protein-ligand interactions and for the detection of amino acids and peptides. Finally, further research is needed to fully understand the mechanism of action of (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine and its potential applications in a variety of scientific fields.
合成方法
(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzyl chloride with diethylamine to form N,N-diethyl-4-chlorobenzylamine. This intermediate is then reacted with 2-chloro-N,N-diethylethanamine to form the final product, (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine. The synthesis of (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been used in a variety of scientific research applications due to its unique chemical properties. It is commonly used as a fluorescent probe for studying protein-ligand interactions, as it can bind to proteins and emit a fluorescent signal upon excitation. (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has also been used as a reagent for the detection of amino acids and peptides, as well as for the determination of enzyme activity. Additionally, (4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine has been used in the development of new drugs and therapies, particularly in the field of cancer research.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2/c1-4-17(5-2)11-10-16(3)12-13-6-8-14(15)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCOLRWUGYHFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)


![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperidine](/img/structure/B5756922.png)
![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5756952.png)
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5756955.png)